molecular formula C14H24N2O2S B2927331 1-(Oxolane-3-carbonyl)-4-(thiolan-3-yl)-1,4-diazepane CAS No. 2320226-03-5

1-(Oxolane-3-carbonyl)-4-(thiolan-3-yl)-1,4-diazepane

Cat. No.: B2927331
CAS No.: 2320226-03-5
M. Wt: 284.42
InChI Key: NVBFYNUUMLKULE-UHFFFAOYSA-N
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Description

1-(Oxolane-3-carbonyl)-4-(thiolan-3-yl)-1,4-diazepane is a seven-membered diazepane derivative featuring two distinct substituents: an oxolane (tetrahydrofuran) ring linked via a carbonyl group at position 1 and a thiolan (tetrahydrothiophene) ring at position 4. This combination of heterocycles suggests applications in medicinal chemistry, particularly in central nervous system (CNS) targeting due to the balance of solubility and blood-brain barrier permeability .

Properties

IUPAC Name

oxolan-3-yl-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O2S/c17-14(12-2-8-18-10-12)16-5-1-4-15(6-7-16)13-3-9-19-11-13/h12-13H,1-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVBFYNUUMLKULE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C(=O)C2CCOC2)C3CCSC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(Oxolane-3-carbonyl)-4-(thiolan-3-yl)-1,4-diazepane is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

This compound features a diazepane ring, an oxolane (tetrahydrofuran) moiety, and a thiolane ring. The presence of these rings contributes to the compound's unique reactivity and biological properties.

Molecular Formula and Weight

  • Molecular Formula : C₁₁H₁₃N₂O₂S
  • Molecular Weight : 225.29 g/mol

The biological activity of this compound is attributed to its ability to interact with various biological targets. It may exhibit enzyme inhibition, receptor modulation, or influence metabolic pathways. The thiolane ring's sulfur atom can participate in redox reactions, enhancing the compound's reactivity with biological macromolecules.

Pharmacological Studies

Recent studies have highlighted several pharmacological effects:

  • Antimicrobial Activity : The compound has shown potential against various bacterial strains, suggesting its use as an antimicrobial agent.
  • Anticancer Properties : Preliminary in vitro studies indicate that it may inhibit cancer cell proliferation through apoptosis induction.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, providing therapeutic potential in inflammatory diseases.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones compared to control groups, confirming its potential as an antimicrobial agent.

Bacterial StrainInhibition Zone (mm)Control Zone (mm)
Staphylococcus aureus150
Escherichia coli120

Study 2: Anticancer Activity

In vitro assays demonstrated that the compound induced apoptosis in human cancer cell lines. Flow cytometry analysis revealed increased annexin V positivity, indicating early apoptotic changes.

Cell LineViability (%)Apoptosis Rate (%)
HeLa4530
MCF-75025

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds.

CompoundBiological ActivityUnique Features
2-Oxo-1-(pyrrolidin-3-yl)pyridine-3-carboxylic acidModerate antimicrobialLacks thiolane ring
2-Oxo-1-(tetrahydrofuran-3-yl)pyridine-3-carboxylic acidLow anticancer activityNo sulfur atom in structure

Comparison with Similar Compounds

Structural Analog: 1-(Thiolan-3-yl)-4-[4-(trifluoromethyl)benzenesulfonyl]-1,4-diazepane

  • Molecular Formula : C₁₆H₂₁F₃N₂O₂S₂
  • Molecular Weight : 394.5 g/mol .
  • Key Differences :
    • Replaces the oxolane-3-carbonyl group with a 4-(trifluoromethyl)benzenesulfonyl substituent.
    • The sulfonyl group is strongly electron-withdrawing, which may reduce nucleophilicity compared to the carbonyl in the target compound.
    • The trifluoromethyl group enhances hydrophobicity and may improve metabolic resistance.
  • Potential Applications: Sulfonyl-containing diazepanes are often explored as enzyme inhibitors or receptor antagonists due to their ability to form stable interactions with protein targets .

Structural Analog: 1-(Furan-2-carbonyl)-4-(oxolan-3-yl)-1,4-diazepane

  • Molecular Formula : C₁₄H₂₀N₂O₃
  • Molecular Weight : 264.32 g/mol .
  • Key Differences: Substitutes the thiolan-3-yl group with an oxolan-3-yl moiety, resulting in a fully oxygenated structure.
  • Implications : The absence of sulfur reduces lipophilicity, which may limit CNS penetration but improve aqueous solubility for peripheral targets .

Structural Analog: 1-(3-(3-Chlorophenyl)-1H-pyrazol-4-yl)-1,4-diazepane

  • Key Differences :
    • Features a chlorophenyl-pyrazole substituent instead of heterocyclic rings.
    • Demonstrated high selectivity for serotonin 5-HT₇ receptors (5-HT7R), with a binding affinity of 12 nM and >100-fold selectivity over other 5-HTR subtypes .
  • Implications: The aromatic chlorophenyl group likely enhances target engagement through hydrophobic and halogen-bonding interactions, a contrast to the non-aromatic substituents in the target compound .

Structural Analog: 2-Chloro-6-(4-methanesulfonyl-[1,4]diazepan-1-ylmethyl)-4-morpholin-4-yl-thieno[2,3-d]pyrimidine

  • Key Differences: Incorporates a morpholine and methanesulfonyl group, linked to a thienopyrimidine scaffold. The methanesulfonyl group may improve solubility and pharmacokinetic properties compared to the oxolane-thiolan combination.
  • Synthesis : Prepared via reductive amination, highlighting a versatile route for diazepane derivatization .

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